tert-Butyl 5-phenyl-1H-indole-1-carboxylate
Description
tert-Butyl 5-phenyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and an indole core, making it a versatile molecule in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 5-phenylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)22-18(21)20-12-11-16-13-15(9-10-17(16)20)14-7-5-4-6-8-14/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZDNRURPYTDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609136 | |
| Record name | tert-Butyl 5-phenyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361457-96-7 | |
| Record name | tert-Butyl 5-phenyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate typically starts from appropriately substituted indole derivatives, such as 5-phenylindole or related precursors. The key step involves the introduction of the tert-butyl carbamate group at the indole nitrogen (N1 position) to afford the tert-butyl ester of the indole-1-carboxylate.
Protection of Indole Nitrogen via Boc Group Introduction
A common and effective method to prepare tert-butyl indole-1-carboxylates is the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base catalyst such as 4-dimethylaminopyridine (DMAP) or pyridine. This reaction proceeds under mild conditions and typically yields the N-Boc protected indole derivative with high efficiency.
- Dissolve the indole derivative (e.g., 5-phenylindole) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a catalytic amount of DMAP or pyridine.
- Slowly add di-tert-butyl dicarbonate (Boc2O) at room temperature.
- Stir the reaction mixture overnight under an inert atmosphere (nitrogen or argon).
- Work-up involves aqueous acid washes (e.g., 0.5 N HCl) to remove excess base and by-products.
- The organic layer is dried (e.g., over MgSO4), filtered, and concentrated.
- Purification is typically performed by flash chromatography using ethyl acetate/heptane gradients.
This method has been demonstrated to give yields up to 99% for similar indole carbamate derivatives (e.g., tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate).
Lithiation and Carboxylation Techniques
For more functionalized indole derivatives, lithiation at the indole ring followed by quenching with carbon dioxide (CO2) can introduce carboxylate functionality, which can then be converted to tert-butyl esters.
- The indole substrate is dissolved in dry THF under nitrogen and cooled to −78 °C.
- n-Butyl lithium (2.5 M in hexane) is added dropwise to achieve lithiation.
- The reaction mixture is stirred at low temperature to ensure complete lithiation.
- CO2 gas or solid dry ice is introduced to quench the reaction, forming the carboxylate.
- After warming to room temperature, the mixture is acidified and extracted.
- The resulting carboxylic acid can be esterified with tert-butanol using acid catalysis or converted to tert-butyl esters via reaction with di-tert-butyl dicarbonate or other tert-butylating agents.
This lithiation-carboxylation approach was used in the synthesis of related tert-butyl indole carboxylates with yields ranging from 65% to 82% depending on the substrate and conditions.
Use of Protecting Groups and Functional Group Manipulation
To achieve selective functionalization, orthogonal protecting groups such as triisopropylsilyl (TIPS) on the indole nitrogen or other positions are used. The TIPS group can be introduced prior to Boc protection and later removed using tetra-n-butylammonium fluoride (TBAF) to reveal the free indole nitrogen for further reactions.
- TIPS protection: Treatment of the indole with triisopropylsilyl chloride and a base.
- Boc protection: As described above.
- Deprotection: TBAF in THF at room temperature removes TIPS, enabling further functionalization.
This multi-step protection strategy allows for complex substitution patterns, including the introduction of phenyl groups at the 5-position, as required for this compound.
Purification and Characterization
Purification is generally achieved by flash chromatography using gradients of ethyl acetate and heptane. Characterization includes:
- NMR Spectroscopy: ^1H and ^13C NMR in DMSO-d6 or CDCl3 to confirm chemical shifts consistent with indole and Boc groups.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRMS-ESI) to confirm molecular weight.
- Melting Point and Physical State: Crystalline or oil states depending on substitution.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, DCM, RT | 90-99 | Mild, high-yielding N-Boc protection |
| Lithiation and Carboxylation | n-Butyl lithium (2.5 M), THF, −78 °C, CO2 | 65-82 | Requires strict anhydrous and low-temp control |
| TIPS Protection | TIPS-Cl, base (e.g., imidazole), DCM | 85-95 | Orthogonal protection for selective reactions |
| TIPS Deprotection | TBAF, THF, RT | 70-90 | Enables further functionalization |
| Purification | Flash chromatography (ethyl acetate/heptane) | — | Essential for product purity |
Research Findings and Considerations
- The presence of electron-withdrawing groups on the indole ring can affect lithiation efficiency and subsequent carboxylation.
- Boc protection is highly efficient and widely used for indole nitrogen protection, facilitating further synthetic transformations.
- The use of orthogonal protecting groups such as TIPS allows for multi-step functionalization without cross-reactivity.
- Alternative methods such as direct esterification of carboxylic acids with tert-butanol under acidic conditions are also feasible but less common for this specific compound.
- The overall synthetic route to this compound can be optimized by careful control of temperature, stoichiometry, and purification steps to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-phenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroindoles and other reduced forms.
Substitution: Halogenated indoles and other substituted derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
- Indole derivatives, including tert-butyl 5-phenyl-1H-indole-1-carboxylate, have been investigated for their potential as anticancer agents. Research has shown that these compounds can inhibit tumor growth by targeting various cellular pathways involved in cancer progression. For example, studies indicate that certain indole derivatives can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell signaling pathways .
2. Anticonvulsant Properties
- The compound has also been explored for its anticonvulsant properties. Indole derivatives are structurally similar to neurotransmitters and have been found to modulate GABAergic activity, which is crucial in controlling seizures. Experimental data suggest that this compound may enhance GABA receptor activity, providing a potential therapeutic avenue for epilepsy treatment .
3. Antimicrobial Activity
- This compound exhibits antimicrobial properties against various bacterial and fungal strains. This has significant implications for developing new antibiotics or antifungal agents, especially in light of rising antibiotic resistance .
Organic Synthesis Applications
1. Building Block for Complex Molecules
- This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules with diverse functionalities. Researchers have utilized it in the synthesis of other biologically active indoles and related compounds through methods such as Suzuki-Miyaura coupling and nucleophilic substitutions .
2. Functionalization
- The presence of the tert-butyl group enhances the solubility and stability of the compound, making it an attractive candidate for further functionalization. This property is exploited in synthetic pathways to introduce additional functional groups that can modify biological activity or physical properties .
Material Science Applications
1. Organic Electronics
- Due to its interesting electrical and optical properties, this compound is being investigated for applications in organic electronics and optoelectronic devices. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Studies
Case Study 1: Anticancer Mechanism
In a study published by ACS Publications, researchers demonstrated that indole derivatives could inhibit KDR phosphorylation, leading to reduced proliferation of cancer cells. This compound was highlighted as a promising candidate due to its structural features that enhance binding affinity to target proteins involved in tumor growth .
Case Study 2: Antimicrobial Efficacy
Research conducted on various indole derivatives showed that this compound exhibited significant antimicrobial activity against resistant strains of bacteria. This study emphasized the compound's potential as a lead compound for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of tert-Butyl 5-phenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- tert-Butyl 5-bromo-1H-indole-1-carboxylate
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 4-formyl-5-methoxy-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 5-phenyl-1H-indole-1-carboxylate is unique due to the presence of both a tert-butyl group and a phenyl group, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and ability to interact with various biological targets, making it a valuable compound in research and industry .
Biological Activity
Tert-Butyl 5-phenyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and potential applications in various fields.
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, including G-protein-coupled receptors (GPCRs) and nuclear receptors. This compound may modulate receptor activity, influencing downstream signaling pathways.
- Biochemical Pathways : The compound has been implicated in several biochemical pathways, including those related to inflammation, cancer progression, and oxidative stress response .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and activation of caspases . For instance, studies have shown that related indole compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications against malignancies such as lung cancer .
- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.
- Antioxidant Activity : The compound has shown promise as an antioxidant, which could protect cells from oxidative damage. This property is crucial in preventing cellular aging and various diseases linked to oxidative stress.
Case Studies
Several studies have investigated the biological effects of indole derivatives similar to this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that indole derivatives exhibit cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds were significantly lower than those for non-cancerous cell lines, indicating selective toxicity towards malignant cells .
- Mechanistic Insights : One study highlighted the role of indole compounds in disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism was associated with increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under physiological conditions; susceptible to oxidation |
| Interaction with Enzymes | Exhibits inhibitory effects on various enzymes involved in metabolic pathways |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 5-phenyl-1H-indole-1-carboxylate?
The synthesis typically involves multi-step routes, including:
- Fischer indole synthesis : Reacting phenylhydrazine derivatives with ketones/aldehydes under acidic conditions (e.g., methanesulfonic acid in methanol at reflux) to form the indole core .
- Protection/deprotection strategies : Introducing the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like triethylamine and catalytic DMAP .
- Cross-coupling reactions : For introducing substituents (e.g., phenyl groups) at the 5-position using Suzuki-Miyaura coupling with boronic esters under palladium catalysis . Key optimization parameters include solvent choice (THF, DCM), temperature control (0°C to reflux), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).
Q. Which analytical techniques are essential for structural confirmation of tert-butyl 5-phenyl-1H-indole-1-carboxylate?
- X-ray crystallography : Refinement programs like SHELXL enable precise determination of bond lengths, angles, and hydrogen-bonding patterns .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.96 ppm for indole protons in CDCl₃) and 2D techniques (COSY, HSQC) resolve regiochemical ambiguities .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 308.1645 for C₁₉H₂₁NO₂).
- IR spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for the Boc group) .
Q. How is the purity of tert-butyl 5-phenyl-1H-indole-1-carboxylate assessed post-synthesis?
- Chromatographic purification : Flash column chromatography (silica gel, hexane/EtOAC gradients) removes byproducts .
- Recrystallization : Using solvents like ethyl acetate/hexane mixtures to isolate high-purity crystals.
- HPLC analysis : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) quantify impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of tert-butyl 5-phenyl-1H-indole-1-carboxylate?
- Crystallographic validation : SHELXL refinement of X-ray data resolves ambiguities in regiochemistry or stereochemistry .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict NMR chemical shifts and compare them to experimental data .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies complex splitting patterns in crowded NMR spectra .
Q. What strategies optimize regioselectivity in electrophilic substitutions on the indole core of tert-butyl 5-phenyl-1H-indole-1-carboxylate?
- Steric and electronic directing effects : The Boc group at N1 deactivates the indole ring, favoring electrophilic attack at the 4- or 6-positions rather than the 3-position .
- Transition metal catalysis : Pd-mediated C–H activation enables selective functionalization at meta positions relative to the phenyl substituent .
- Temperature control : Lower temperatures (-20°C) minimize side reactions during halogenation or nitration .
Q. How can computational tools predict the biological interactions of tert-butyl 5-phenyl-1H-indole-1-carboxylate derivatives?
- Molecular docking : Software like AutoDock Vina simulates binding to protein targets (e.g., kinase enzymes) by analyzing hydrogen-bonding and hydrophobic interactions .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over nanosecond timescales .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with biological activity data to guide structural modifications .
Methodological Considerations
Q. What experimental designs mitigate challenges in scaling up the synthesis of tert-butyl 5-phenyl-1H-indole-1-carboxylate?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., Boc protection) and reduce reaction times .
- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd on carbon) enhance sustainability in cross-coupling steps .
- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time via FTIR or Raman spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
